molecular formula C16H22N2O5 B2812755 Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate CAS No. 2309461-64-9

Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate

Cat. No.: B2812755
CAS No.: 2309461-64-9
M. Wt: 322.361
InChI Key: XPUGECQNJOCEGI-UHFFFAOYSA-N
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Description

Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate is a pyridine-based derivative featuring a methoxy substituent at the 2-position and a methyl carboxylate group at the 4-position. The methoxy group is further functionalized with a tert-butoxycarbonyl (Boc)-protected azetidine ring. This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors or kinase-targeting molecules, where azetidine rings are valued for their conformational rigidity and bioavailability enhancement .

Key structural features:

  • Boc-protected azetidine: Enhances solubility and modulates steric effects during coupling reactions.
  • Methyl ester: Acts as a protecting group for carboxylic acids, enabling selective deprotection in multistep syntheses.

Properties

IUPAC Name

methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)18-8-11(9-18)10-22-13-7-12(5-6-17-13)14(19)21-4/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUGECQNJOCEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate typically involves multiple steps One common approach is to start with the pyridine-4-carboxylic acid, which undergoes esterification to form the methyl ester The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To modify existing groups or reduce double bonds.
  • Substitution : Nucleophilic or electrophilic substitutions can occur at the pyridine or azetidine rings, allowing for further derivatization.

Biology

In biological research, this compound can act as a probe or ligand in biochemical assays. Its structure allows it to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. For instance, studies have indicated that compounds with similar structures exhibit antibacterial properties, suggesting potential applications in drug development against resistant bacterial strains.

Industry

The compound is also relevant in industrial applications, particularly in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Synthesis of Molecular Hybrids : Research indicated that this compound could be used to synthesize molecular hybrids bearing imidazole moieties, which showed enhanced biological activity compared to their precursors .
  • Chemical Reactivity Studies : Investigations into the reactivity of similar compounds revealed that modifications at the pyridine ring could lead to derivatives with improved solubility and bioactivity profiles .

Mechanism of Action

The mechanism of action of Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate depends on its specific application. In a biochemical context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and the pyridine moiety are likely involved in binding interactions, while the tert-butoxycarbonyl group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

The compound shares structural motifs with several pyridine derivatives documented in catalogs and patents. Below is a detailed comparison based on substituents, molecular properties, and applications.

Structural Analogues

a) tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate ()
  • Differences :
    • Lacks the azetidine ring and instead has a hydroxyl group at the pyridine 4-position.
    • The Boc group is directly attached to the pyridine nitrogen.
b) tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate ()
  • Differences :
    • Pyrrolidine (5-membered ring) replaces azetidine (4-membered ring), reducing ring strain.
    • Features a pyrimidine core instead of pyridine.
  • Implications : Pyrrolidine’s larger ring size may improve metabolic stability but reduce binding affinity in certain targets .
c) 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine ()
  • Differences :
    • Bromine substituent at the 5-position enhances electrophilicity for cross-coupling reactions.
    • tert-Butyldimethylsilyl (TBS) protection instead of Boc.
  • Implications : Bromine enables Suzuki-Miyaura couplings, while TBS offers orthogonal protection strategies .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₇H₂₂N₂O₅* 334.37 Boc-azetidine, methyl ester
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate C₁₂H₁₆N₂O₄ 256.27 Boc, hydroxyl, methoxy
5-Bromo-2-((3-((TBS-oxymethyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₂₀H₃₂BrN₂O₂Si 456.47 Bromine, TBS, pyrrolidine

*Calculated based on structural analysis.

Biological Activity

Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate is a complex organic compound with significant biological implications. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an azetidine ring, which is further substituted with a tert-butoxycarbonyl group. Its molecular formula is C17H23N2O4C_{17}H_{23}N_{2}O_{4}, and it has a molecular weight of approximately 305.36 g/mol.

PropertyValue
Molecular FormulaC17H23N2O4
Molecular Weight305.36 g/mol
CAS Number2059975-74-3
LogP0.91
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structural components—specifically the azetidine and pyridine moieties—are believed to play critical roles in binding interactions that modulate biological responses.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It could act as a ligand for various receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential: There is emerging evidence of its ability to inhibit cancer cell proliferation in vitro, suggesting it may serve as a lead compound for anticancer drug development.

Case Studies

  • Antibacterial Activity Study:
    • Objective: To evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method: Agar disc-diffusion method was employed at varying concentrations.
    • Results: The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Anticancer Activity Evaluation:
    • Objective: Assess the impact on cancer cell lines (e.g., HeLa cells).
    • Method: Cell viability assays (MTT assay) were conducted to measure cytotoxicity.
    • Results: this compound demonstrated dose-dependent cytotoxic effects, leading to reduced cell viability.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructure ComparisonBiological Activity
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]carboxylateSimilar azetidine structure but different functional groupsModerate antibacterial activity
Ethyl 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]pyridine-4-carboxylateEthyl ester instead of methyl esterReduced anticancer efficacy

Q & A

Basic: What synthetic strategies are optimal for preparing Methyl 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate?

Methodological Answer:
The synthesis typically involves three key steps:

Boc Protection of Azetidine: React azetidin-3-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., DMAP or triethylamine) to install the Boc group .

Ether Coupling: Use Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution (e.g., NaH in DMF) to link the Boc-protected azetidine methanol to 2-hydroxy-pyridine-4-carboxylate .

Esterification: Methylate the carboxylic acid intermediate (if starting from the acid) using methyl iodide and a base like K₂CO₃ in acetone .
Critical Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography (≥95% purity required for downstream steps).

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR:
    • ¹H NMR: Peaks at δ 1.4 ppm (t-Bu group, 9H), δ 3.8–4.2 ppm (azetidine CH₂O), and δ 8.0–8.5 ppm (pyridine protons) confirm connectivity .
    • ¹³C NMR: Ester carbonyl (δ ~165 ppm) and Boc carbonyl (δ ~155 ppm) validate functional groups .
  • HPLC-MS: Confirm molecular ion [M+H]⁺ (calculated m/z: 337.3) and retention time matching a certified reference standard .
  • FTIR: Ester C=O stretch (~1740 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis of the Boc group or ester .
  • Decomposition Risks:
    • Moisture: Hydrolysis of the ester to carboxylic acid (monitor via TLC; Rf decreases upon degradation).
    • Acidic Conditions: Boc deprotection occurs below pH 5 (use buffered solutions during biological assays) .
  • Handling: Use anhydrous solvents (e.g., DCM, THF) and glove boxes for moisture-sensitive steps .

Advanced: How to address competing side reactions during azetidine-pyridine coupling?

Methodological Answer:
Common side reactions include:

  • Over-Oxidation: If Mitsunobu conditions are used, trace oxidizing agents may degrade the azetidine ring. Mitigate by degassing solvents and using fresh PPh₃ .
  • Ester Hydrolysis: Basic conditions (e.g., NaH) may hydrolyze the methyl ester. Use milder bases (e.g., Cs₂CO₃) or protect the ester as a tert-butyl group temporarily .
  • Regioselectivity: Ensure the pyridine’s 2-position is selectively functionalized by pre-blocking the 4-carboxylate with a protecting group (e.g., TMSCl) .

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